molecular formula C14H11ClN2O3 B2867106 (4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate CAS No. 939888-34-3

(4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate

Cat. No.: B2867106
CAS No.: 939888-34-3
M. Wt: 290.7
InChI Key: FUKFGIOTXSAADA-YBEGLDIGSA-N
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Description

(4-Chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate is a chemically complex compound that boasts a combination of functional groups, including chloro, nitro, and ammoniumolate groups. This makes it particularly fascinating in both synthetic chemistry and applied research.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving various reagents and conditions:

  • Step 1: Nitration of Benzene Ring

    • The initial step involves the nitration of a suitable benzene derivative using concentrated nitric and sulfuric acids.

  • Step 2: Halogenation

    • The chlorination of the resultant nitrobenzene compound is achieved using chlorinating agents like sulfur dichloride.

  • Step 3: Formation of Ammoniumolate

    • The intermediate compounds undergo reaction with a primary amine under basic conditions to form the ammoniumolate group.

Industrial Production Methods

Industrial synthesis of this compound typically involves the use of large-scale reactors and carefully controlled conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, where the nitro group can be reduced to an amino group under specific conditions.

  • Reduction: : Reduction of the nitro group is possible using agents like hydrogen gas over palladium catalysts.

  • Substitution: : The chloro group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Hydrogen gas with palladium, lithium aluminum hydride.

  • Substitution Reagents: : Sodium hydroxide, potassium carbonate.

Major Products Formed

  • Oxidation: : Conversion to aminobenzyl derivatives.

  • Reduction: : Formation of nitrobenzyl derivatives.

  • Substitution: : Produces a variety of substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Used as a precursor for synthesizing complex organic molecules and polymers.

  • Acts as a ligand in coordination chemistry for metal complexes.

Biology

  • Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine

  • Explored for anti-inflammatory and antimicrobial properties.

Industry

  • Utilized in the development of advanced materials with specific properties, such as electrical conductivity and catalytic activity.

Mechanism of Action

(4-Chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate acts by interacting with molecular targets through its functional groups. The nitro group, for instance, can undergo reduction to an amino group, which might then engage in hydrogen bonding or other interactions with biological macromolecules. The chloro group can participate in electron-withdrawing effects, altering the compound’s reactivity and interaction with other substances.

Comparison with Similar Compounds

  • (4-Bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate: : Similar in structure but with a bromine atom instead of chlorine, affecting its reactivity.

  • (4-Chlorobenzyl)[(Z)-(3-nitrophenyl)methylidene]ammoniumolate: : Similar but with a nitro group at a different position, leading to different electronic properties.

  • Unique Aspects: : The combination of chloro, nitro, and ammoniumolate groups in this specific arrangement lends unique properties like specific reactivity patterns and biological activity not seen in its analogs.

This compound's multifaceted nature makes it an exciting subject for ongoing research across various scientific disciplines.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-nitrophenyl)methanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-13-5-1-11(2-6-13)9-16(18)10-12-3-7-14(8-4-12)17(19)20/h1-8,10H,9H2/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKFGIOTXSAADA-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[N+](=CC2=CC=C(C=C2)[N+](=O)[O-])[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/[N+](=C/C2=CC=C(C=C2)[N+](=O)[O-])/[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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